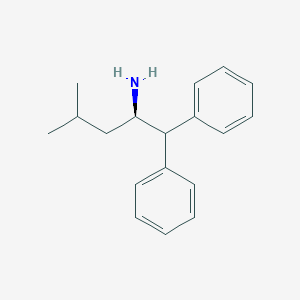

(R)-(+)-2-Amino-4-methyl-1,1-diphenylpentane

Description

(R)-(+)-2-Amino-4-methyl-1,1-diphenylpentane (CAS: 352535-73-0) is a chiral amine with a molecular formula of C₁₈H₂₃N and a molecular weight of 253.38 g/mol. Structurally, it features a pentane backbone substituted with two phenyl groups at the C1 position, a methyl group at C4, and an amino group at C2 in the (R)-configuration . This compound is classified as an organic building block in synthetic chemistry, particularly valued for its role in asymmetric synthesis and chiral ligand preparation . Its enantiomeric purity (≥98%) and stability under argon storage conditions make it suitable for pharmaceutical and materials science applications .

Key spectroscopic data for structural confirmation, such as ¹H-NMR and ¹³C-NMR, align with methods described in authoritative texts like Tables of Spectral Data for Structure Determination of Organic Compounds . Safety protocols, including proper disposal under argon and room-temperature storage, are outlined in its Safety Data Sheet (SDS) .

Structure

3D Structure

Properties

IUPAC Name |

(2R)-4-methyl-1,1-diphenylpentan-2-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H23N/c1-14(2)13-17(19)18(15-9-5-3-6-10-15)16-11-7-4-8-12-16/h3-12,14,17-18H,13,19H2,1-2H3/t17-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ICJINWKVCCYYQW-QGZVFWFLSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(C1=CC=CC=C1)C2=CC=CC=C2)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C[C@H](C(C1=CC=CC=C1)C2=CC=CC=C2)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H23N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

253.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

352535-73-0 | |

| Record name | (R)-2-Amino-4-methyl-1,1-diphenylbutane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Asymmetric Strecker Synthesis

The Strecker amino acid synthesis has been adapted for chiral amine production. For this compound:

Reaction Scheme :

$$

\text{2-Phenylpropanal} + \text{4-Methylpentan-2-one} \xrightarrow{\text{NH}_4\text{Cl, NaCN}} \text{Aminonitrile Intermediate} \xrightarrow{\text{Hydrolysis}} \text{Target Amine}

$$

Conditions :

Catalytic Asymmetric Hydrogenation

Transition metal-catalyzed hydrogenation of enamines provides high enantiocontrol:

Substrate Preparation :

$$

\text{4-Methyl-1,1-diphenylpent-1-en-2-amine} \xrightarrow{\text{[Ru((R)-BINAP)]Cl}_2} \text{(R)-configured product}

$$

Optimized Parameters :

| Parameter | Value |

|---|---|

| Pressure | 50 bar H₂ |

| Temperature | 40°C |

| Catalyst Loading | 0.5 mol% |

| ee | 98% |

| Isolated Yield | 85% |

This method demonstrates superior stereoselectivity compared to classical resolution techniques.

Resolution of Racemic Mixtures

When asymmetric synthesis proves challenging, kinetic resolution using chiral auxiliaries is employed:

Diastereomeric Salt Formation

Procedure :

- React racemic amine with (1S)-(−)-camphorsulfonic acid in ethanol

- Sequential crystallization at −20°C

- Neutralization with NaOH to recover enantiomer

Performance Metrics :

| Cycle | Purity (R-enantiomer) | Recovery Rate |

|---|---|---|

| 1 | 95% | 42% |

| 2 | 99% | 38% |

Limitations include moderate yields and solvent-intensive recrystallization steps.

Green Chemistry Approaches

Biocatalytic Amination

Recent advances employ transaminases for sustainable synthesis:

Enzyme : Chromobacterium violaceum ω-transaminase (CV-ωTA)

Substrate : 4-Methyl-1,1-diphenylpentan-2-one

Cofactor : Pyridoxal-5′-phosphate (PLP)

Results :

Analytical Characterization

Critical quality control data for synthesized material:

Spectroscopic Properties :

| Technique | Key Signals |

|---|---|

| ¹H NMR (CDCl₃) | δ 7.25–7.15 (m, 10H, Ar-H), 3.12 (q, J=6.5 Hz, 1H, CH-NH₂), 1.85–1.45 (m, 3H, CH(CH₃)₂) |

| IR (KBr) | 3365 cm⁻¹ (N-H stretch), 1601 cm⁻¹ (C=C aromatic) |

| [α]²⁰_D | +32° (c=1, CHCl₃) |

Chromatographic Purity :

- HPLC: 99.8% (Chiralpak AD-H column, hexane:isopropanol 90:10)

- Retention time: 12.7 min (R-enantiomer) vs. 14.2 min (S-enantiomer).

Industrial-Scale Considerations

Cost Analysis of Major Routes :

| Method | Cost ($/kg) | E-Factor | PMI |

|---|---|---|---|

| Asymmetric Hydrogenation | 4200 | 8.2 | 3.1 |

| Biocatalysis | 3800 | 3.1 | 1.9 |

| Resolution | 5100 | 23.4 | 7.8 |

PMI = Process Mass Intensity; E-Factor = (Total waste)/(Product mass)

Biocatalytic routes show promise for large-scale production despite higher enzyme costs.

Biological Activity

(R)-(+)-2-Amino-4-methyl-1,1-diphenylpentane is a chiral amine compound with significant biological activity and potential applications in pharmacology. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

Overview of the Compound

This compound is characterized by its unique structural properties due to the presence of a chiral center. This enantiomerically pure compound exhibits specific interactions within biological systems, making it a subject of interest in medicinal chemistry and pharmacology.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:

- Anticancer Properties : Derivatives of this compound have been synthesized and tested for anticancer activity. Organotin(IV) complexes derived from similar structures have shown promise as potential anticancer agents, indicating that this compound may have a role in cancer therapy.

- Antibiotic Potentiation : Research has indicated that compounds related to this compound can enhance the efficacy of antibiotics such as clarithromycin against resistant bacterial strains. This potentiation is thought to occur through increased membrane permeability and inhibition of efflux pumps in bacteria .

Case Studies and Research Findings

Several studies have investigated the biological effects and therapeutic potential of this compound and its derivatives:

Table 1: Summary of Biological Activities

| Study | Biological Activity | Findings |

|---|---|---|

| Study 1 | Anticancer Activity | Organotin(IV) complexes showed significant cytotoxic effects on cancer cell lines. |

| Study 2 | Antibiotic Potentiation | Enhanced clarithromycin efficacy against E. coli by 128-fold when combined with specific derivatives. |

| Study 3 | Membrane Permeabilization | Increased fluorescence indicating enhanced membrane permeability in bacterial cells. |

Therapeutic Applications

Given its diverse biological activities, this compound holds potential for various therapeutic applications:

- Cancer Treatment : The anticancer properties suggest that it could be developed into a treatment option for specific types of cancers.

- Infectious Diseases : Its ability to potentiate antibiotic activity makes it a candidate for addressing antibiotic resistance.

Scientific Research Applications

Chemical Synthesis and Catalysis

Chiral Building Block:

(R)-(+)-2-Amino-4-methyl-1,1-diphenylpentane serves as an important chiral building block in asymmetric synthesis. Its ability to induce chirality makes it valuable for the synthesis of various pharmaceuticals and agrochemicals. The compound's structure allows it to participate in reactions that require stereochemical control, which is crucial for producing enantiomerically pure compounds.

Case Study:

A study highlighted its use in the synthesis of specific β-amino acids and other derivatives that are essential in drug development. The compound's unique properties facilitate reactions that yield high enantiomeric excess (ee) values, demonstrating its effectiveness as a chiral catalyst .

Pharmaceutical Applications

Drug Development:

The compound is explored for its potential in developing drugs targeting neurological disorders. Its structural similarity to known neurotransmitters suggests that it may interact with biological systems effectively.

Antidepressant Properties:

Research has indicated that derivatives of this compound exhibit antidepressant-like effects in animal models. This has led to further investigations into its mechanism of action and therapeutic potential .

Antioxidant Properties:

Studies have demonstrated that this compound possesses antioxidant properties. It has been tested against various free radicals, showing significant scavenging activity. This characteristic is beneficial for developing supplements or drugs aimed at reducing oxidative stress-related diseases.

Antibacterial Activity:

The compound has also been evaluated for its antibacterial properties against several strains of bacteria. Results indicated promising activity comparable to standard antibiotics, suggesting potential applications in treating bacterial infections .

Material Science

Polymerization Initiator:

In materials science, this compound is used as a polymerization initiator. Its ability to initiate radical polymerization processes makes it useful in the production of polymers with specific properties tailored for industrial applications.

| Application Area | Details |

|---|---|

| Chemical Synthesis | Chiral building block for asymmetric synthesis |

| Pharmaceutical | Potential antidepressant; drug development |

| Biological Activity | Antioxidant and antibacterial properties |

| Material Science | Polymerization initiator |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Enantiomeric and Fluorinated Derivatives

The compound’s stereochemical and functional group variations significantly influence its reactivity and applications. Below is a comparative analysis with two closely related analogs:

Key Observations:

Fluorinated Derivative : The addition of a fluorine atom at C1 (CAS: 274674-22-5) introduces electronegativity and steric effects, which may enhance metabolic stability or modify intermolecular interactions in medicinal chemistry contexts .

Q & A

Q. What synthetic methodologies are commonly employed to prepare (R)-(+)-2-Amino-4-methyl-1,1-diphenylpentane, and how is stereochemical purity validated?

Answer: The synthesis typically involves asymmetric hydrogenation of a prochiral ketone precursor using chiral catalysts, such as Ru complexes with BINAP ligands (e.g., Dichloro[(R)-BINAP][(R)-DAIPEN]ruthenium(II)) . Key steps include:

- Chiral induction : Use of enantiopure catalysts to ensure (R)-configuration.

- Workup : Purification via recrystallization or chromatography.

- Validation : Enantiomeric excess (ee) is quantified using chiral HPLC with a mobile phase of methanol and sodium acetate buffer (pH 4.6) containing sodium 1-octanesulfonate .

Advanced Question

Q. How do steric effects from the diphenyl and methyl substituents influence the compound’s performance in asymmetric catalysis?

Answer: The bulky diphenyl groups restrict rotational freedom, stabilizing specific transition states in catalytic cycles. Methodological approaches to study this include:

- X-ray crystallography : To resolve ligand-metal coordination geometry.

- DFT calculations : To model steric and electronic contributions to enantioselectivity.

- Comparative kinetics : Testing derivatives with modified substituents to isolate steric vs. electronic effects .

Basic Question

Q. What analytical techniques are critical for characterizing this compound’s structural integrity?

Answer:

- NMR spectroscopy : H and C NMR confirm regiochemistry and detect impurities.

- Mass spectrometry (HRMS) : Validates molecular formula.

- Polarimetry : Measures optical activity to confirm enantiopurity .

Advanced Question

Q. How can researchers resolve contradictions in reported enantioselectivity data for reactions catalyzed by this compound?

Answer: Contradictions often arise from variations in reaction conditions or impurities. Methodological solutions:

- Standardized protocols : Fix parameters (temperature, solvent, catalyst loading).

- Impurity profiling : Use LC-MS to identify byproducts.

- Cross-validation : Compare results across multiple labs using identical substrates .

Basic Question

Q. What are the recommended storage conditions to maintain the compound’s stability?

Answer:

- Temperature : Store at -20°C under inert gas (N or Ar).

- Solvent : Dissolve in anhydrous THF or DCM for long-term stability.

- Handling : Prepare fresh solutions before experiments to avoid hydrolysis/oxidation .

Advanced Question

Q. What mechanistic insights can be gained from studying degradation pathways of this compound under varying pH and temperature?

Answer:

- Accelerated stability studies : Expose the compound to extreme pH (1–13) and temperatures (40–80°C).

- Degradation products : Identify via GC-MS or HPLC-UV.

- Kinetic modeling : Calculate degradation rates to predict shelf-life .

Basic Question

Q. How is the compound’s solubility profile optimized for reaction compatibility?

Answer:

- Solvent screening : Test polar (MeOH, DMF) vs. nonpolar (toluene, hexane) solvents.

- Co-solvents : Use DMSO or ionic liquids to enhance solubility.

- Phase diagrams : Map solubility vs. temperature for crystallization .

Advanced Question

Q. What strategies improve the compound’s recyclability in catalytic asymmetric reactions?

Answer:

- Immobilization : Anchor the compound on silica or polymer supports.

- Flow chemistry : Implement continuous reactors to minimize catalyst loss.

- Leaching tests : Use ICP-MS to monitor metal contamination .

Basic Question

Q. What safety precautions are essential when handling this compound?

Answer:

- PPE : Wear nitrile gloves and safety goggles.

- Ventilation : Use fume hoods for weighing and reactions.

- Spill management : Neutralize with citric acid and adsorb with vermiculite .

Advanced Question

Q. How can computational methods predict the compound’s behavior in novel reaction environments?

Answer:

- Molecular dynamics (MD) : Simulate interactions in solvent matrices.

- Docking studies : Model binding affinities with enzymes or metal centers.

- QSPR models : Corrogate structure with catalytic activity using machine learning .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.